(4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid
Description
Properties
Molecular Formula |
C6H9N3O2 |
|---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
2-(4-amino-3-methylpyrazol-1-yl)acetic acid |
InChI |
InChI=1S/C6H9N3O2/c1-4-5(7)2-9(8-4)3-6(10)11/h2H,3,7H2,1H3,(H,10,11) |
InChI Key |
VYGDYOPXQZSPLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1N)CC(=O)O |
Origin of Product |
United States |
Biological Activity
(4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid, also known as 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid, is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid is C₅H₈N₄O₂, with a molecular weight of approximately 172.14 g/mol. The compound features a five-membered heterocyclic structure containing two nitrogen atoms, which contributes to its biological activity.
The biological activity of (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid is primarily attributed to its ability to interact with various biological macromolecules. The amino group can form hydrogen bonds with enzymes and receptors, influencing their activity and function. Additionally, the pyrazole ring enhances lipophilicity, facilitating cellular penetration and interaction with intracellular targets.
2. Anticancer Activity
Several studies have explored the anticancer potential of pyrazole derivatives, including (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid. For instance, related compounds have demonstrated significant inhibition of cancer cell proliferation in vitro, particularly against liver cancer (HepG2) and cervical cancer (HeLa) cell lines. IC50 values for similar pyrazole derivatives ranged from 73 to 84 mg/mL against various cancer cell lines . This suggests that modifications in the pyrazole structure can enhance anticancer activity.
| Compound | Cell Line | IC50 Value (mg/mL) |
|---|---|---|
| Pyrazole Derivative A | HepG2 | 73 |
| Pyrazole Derivative B | HeLa | 84 |
3. Anti-inflammatory Activity
(4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid and its analogs have been investigated for their anti-inflammatory properties. The compound has shown potential in inhibiting cyclooxygenase (COX) enzymes, which play a critical role in inflammation . The structure–activity relationship (SAR) studies indicate that the presence of acidic groups enhances anti-inflammatory effects.
4. Antioxidant Activity
The antioxidant capacity of pyrazole derivatives has been studied extensively, with some compounds exhibiting significant radical scavenging activity in various assays such as ABTS and DPPH tests. For example, related compounds have shown effective antioxidant activities comparable to established antioxidants like Trolox .
Case Studies
Case Study 1: Anticancer Activity
In a study evaluating the antiproliferative effects of various pyrazole derivatives, it was found that (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid significantly inhibited the growth of HepG2 cells by approximately 54% at a concentration of 100 µM. Importantly, this compound displayed minimal toxicity towards normal fibroblast cells .
Case Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibitory properties of (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid against acetylcholinesterase (AChE). The results indicated that this compound could serve as a potential lead for developing drugs aimed at treating neurodegenerative diseases by modulating cholinergic signaling .
Scientific Research Applications
Anticancer Research
Recent investigations into the anticancer properties of pyrazole derivatives have highlighted their potential as effective agents against different cancer types. Research has shown that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth. For instance, the introduction of specific substituents on the pyrazole ring has been correlated with enhanced anticancer activity .
Case Study: Anticancer Activity
A study evaluating a series of aminopyrazole derivatives demonstrated promising results against HeLa cells (cervical cancer). The compounds exhibited varying degrees of cytotoxicity, with some showing lower IC50 values compared to established chemotherapeutics like doxorubicin . This suggests that (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid and its derivatives may be valuable in developing new cancer therapies.
Material Science Applications
The unique properties of pyrazole compounds extend beyond biological applications into material science. Research has indicated that certain pyrazole derivatives exhibit interesting thermal stability and electrical conductivity characteristics. These properties make them suitable for applications in organic electronics and polymer science.
Synthesis and Structural Modifications
The synthesis of (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid typically involves straightforward chemical reactions that allow for structural modifications to enhance its biological activity. The ability to modify the methyl group or introduce other functional groups can significantly influence the compound's pharmacokinetic properties and biological interactions .
Summary Table: Applications of (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Structural and Functional Group Variations
The substituents on the pyrazole ring significantly influence reactivity, solubility, and functional performance. Below is a comparative analysis of key analogs:
Table 1: Structural Comparison of Pyrazole Acetic Acid Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents | Functional Groups |
|---|---|---|---|---|---|
| (4-Amino-3-methyl-1H-pyrazol-1-yl)acetic acid | Not provided | C₆H₉N₃O₂ | 155.16 | 4-amino, 3-methyl | -NH₂, -COOH |
| 2-(4-Methyl-1H-pyrazol-1-yl)acetic acid | 956364-44-6 | C₆H₈N₂O₂ | 140.14 | 4-methyl | -COOH |
| 2-(4-Chloro-1-methyl-1H-pyrazol-3-yl)acetic acid | 1310379-35-1 | C₆H₇ClN₂O₂ | 174.59 | 4-chloro, 1-methyl | -COOH, -Cl |
| 5-Amino-1H-pyrazole-3-acetic acid | 174891-10-2 | C₅H₇N₃O₂ | 141.13 | 5-amino | -NH₂, -COOH |
Hypothetical Adsorption Performance
Drawing parallels from the biochar studies (), functional groups like -COOH and -NH₂ are critical for uranium adsorption. The target compound’s dual functional groups (-NH₂ and -COOH) could enable synergistic interactions with metal ions, similar to ASBB’s enhanced U(VI) removal via -COO⁻ coordination . However, steric hindrance from the methyl group at position 3 might moderate adsorption kinetics compared to unsubstituted analogs.
Preparation Methods
Cyclocondensation of Hydrazines with β-Ketoesters
The pyrazole ring is typically constructed via cyclocondensation between hydrazine derivatives and β-ketoesters. For example, methyl 3-oxobutanoate reacts with methylhydrazine in ethanol under reflux to form 3-methyl-1H-pyrazol-5-ol, which is subsequently aminated and functionalized.
Reaction Conditions :
-
Solvent: Ethanol/Water (3:1)
-
Temperature: 80°C, 6 hours
-
Yield: ~70% (after purification)
Amination at position 4 is achieved using ammonium hydroxide and a copper(I) catalyst, followed by acetic acid side-chain introduction via nucleophilic substitution with chloroacetic acid.
Halogenation and Diazotization-Coupling
Adapting methods from related pyrazole derivatives, halogenation at position 4 followed by diazotization and coupling with difluoromethyl groups has been explored. Although originally developed for 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, this approach can be modified for the target compound:
-
Halogenation : N-methyl-3-aminopyrazole reacts with bromine or iodine in aqueous HCl to form 4-halo-1-methyl-1H-pyrazol-3-amine.
-
Diazotization : The halogenated intermediate is treated with sodium nitrite at -5°C to generate a diazonium salt.
-
Coupling : Reaction with potassium difluoromethyl trifluoroborate in acetonitrile yields 4-halo-3-(difluoromethyl)-1-methyl-1H-pyrazole, which is hydrolyzed to the carboxylic acid.
Optimization Notes :
Direct Acetic Acid Functionalization
A streamlined two-step method involves:
-
Amination of 3-Methylpyrazole : 3-Methyl-1H-pyrazole is treated with hydroxylamine-O-sulfonic acid to introduce the amino group.
-
Alkylation with Chloroacetic Acid : The aminated pyrazole reacts with chloroacetic acid in alkaline medium (pH 10–12) at 60°C for 4 hours.
| Step | Conditions | Yield |
|---|---|---|
| Amination | NH₂OSO₃H, H₂O, 25°C | 85% |
| Alkylation | ClCH₂COOH, NaOH, 60°C | 75% |
Reaction Optimization and Challenges
Solvent and Temperature Effects
Byproduct Formation
-
Isomerization during diazotization can produce 5-amino analogs, which are minimized by maintaining temperatures below 5°C.
-
Over-alkylation in the acetic acid step is mitigated by slow addition of chloroacetic acid.
Characterization and Quality Control
Spectroscopic Analysis
Purity Assessment
High-performance liquid chromatography (HPLC) with C18 columns and UV detection at 254 nm confirms purity >99% for optimized routes.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Cyclocondensation | Scalable, low cost | Multi-step purification | 70% |
| Diazotization-Coupling | High regioselectivity | Requires cryogenic conditions | 88% |
| Direct Alkylation | Short synthesis | Moderate yield | 75% |
Industrial and Research Applications
The compound’s carboxylic acid group enables conjugation with drug molecules, as seen in prodrug designs for anti-inflammatory agents. Recent patents highlight its use as a building block for kinase inhibitors, leveraging the amino group for hydrogen bonding with ATP-binding pockets .
Q & A
Q. What are the established synthetic routes for (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid, and what are the key reaction conditions?
The compound is synthesized via modular approaches, often involving cycloaddition or substitution reactions. For example:
- Azide-alkyne cycloaddition : Similar pyrazole derivatives are prepared by reacting azides with alkynes under Cu(I) catalysis, followed by functionalization of the pyrazole ring (e.g., introducing the acetic acid moiety via alkylation) .
- Curtius reaction : In related pyrazole syntheses, carbonyl azides are converted to isocyanates, which react with amines to form ureas or undergo cyclization . Key conditions include:
- Temperature control (e.g., 60–80°C for cycloaddition).
- Catalysts like Cu(I) for regioselective cyclization.
- Purification via column chromatography or recrystallization to isolate the product .
Q. What analytical techniques are critical for characterizing (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid?
- X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) is widely used for structure refinement, particularly for resolving hydrogen-bonding networks and confirming regiochemistry .
- NMR spectroscopy : - and -NMR are essential for verifying the pyrazole ring substitution pattern and acetic acid linkage.
- HPLC-MS : Ensures purity (>95%) and confirms molecular weight .
Q. What are the primary research applications of this compound in medicinal chemistry?
Pyrazole derivatives are explored for:
- Kinase inhibition : 3-Ureidopyrazoles (structurally related) show antitumor activity by targeting kinase pathways .
- Antimicrobial agents : The acetic acid moiety enhances solubility, facilitating interaction with bacterial targets .
Advanced Research Questions
Q. How can synthetic challenges like low yield or regiochemical ambiguity be addressed?
- Optimizing reaction stoichiometry : Excess alkylating agents (e.g., bromoacetic acid) improve yield in pyrazole alkylation steps .
- Regioselective protection : Use tert-butoxycarbonyl (Boc) groups to shield the amino group during acetic acid coupling, minimizing side reactions .
- By-product analysis : Employ LC-MS to identify impurities (e.g., di-alkylated products) and adjust reaction time/temperature .
Q. What strategies are effective for resolving crystallographic data contradictions (e.g., twinning or poor resolution)?
- High-resolution data collection : Use synchrotron radiation to improve data quality.
- SHELXE for twinning : Apply the TWIN command in SHELXL to model twinned crystals .
- Hydrogen bonding analysis : Validate H-atom positions using DFT calculations paired with crystallographic data .
Q. How can discrepancies in reported biological activity be resolved?
- Dose-response studies : Compare IC values across assays to identify potency variations due to cell-line specificity .
- Metabolic stability testing : Assess compound degradation in vitro (e.g., liver microsomes) to explain reduced activity in vivo .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing methyl with cyclopropyl) to probe structure-activity relationships .
Methodological Considerations
- Synthesis : Prioritize scalable routes (e.g., one-pot reactions) for gram-scale production .
- Characterization : Cross-validate NMR and crystallography data to confirm tautomeric forms of the pyrazole ring .
- Biological assays : Include positive controls (e.g., known kinase inhibitors) to benchmark activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
